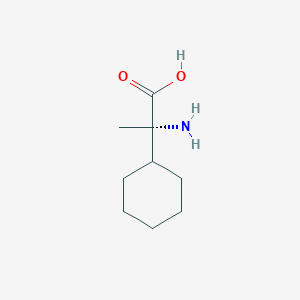
3-Bromo-5-chloro-2-fluorophenol
Overview
Description
3-Bromo-5-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It is a phenol derivative that contains bromide, chloride, and fluoride functional groups .
Synthesis Analysis
The synthesis of 3-Bromo-5-chloro-2-fluorophenol is mainly done by halogenation of the corresponding phenol using a mixture of bromine, chlorine, and hydrofluoric acid. The product is then purified by crystallization or recrystallization.Molecular Structure Analysis
The molecular weight of 3-Bromo-5-chloro-2-fluorophenol is 225.44 . The compound has a density of 1.875 g/cm3 and a boiling point of 238.6°C .Chemical Reactions Analysis
The three functional groups of 3-Bromo-5-chloro-2-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions .Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-fluorophenol has a boiling point of 238.6±35.0 °C and a density of 1.875±0.06 g/cm3 . Its pKa is predicted to be 6.78±0.15 .Scientific Research Applications
Pharmaceutical Research: Molecular Scaffold for APIs
3-Bromo-5-chloro-2-fluorophenol: is commonly used as a molecular scaffold in the synthesis of Active Pharmaceutical Ingredients (APIs). Its halogenated structure makes it a versatile precursor in constructing complex molecules with potential anticancer properties, such as diaryl guanidinium derivatives .
Biological Investigations: Anti-HIV Activity
Indole derivatives synthesized from halogenated phenols like 3-Bromo-5-chloro-2-fluorophenol have been screened for anti-HIV activity. These compounds are tested against various HIV strains in acutely infected cells, showcasing the compound’s role in developing antiviral medications .
Analytical Chemistry: Chromatography Standards
Lastly, 3-Bromo-5-chloro-2-fluorophenol may be used as a standard in chromatography to help calibrate instruments and ensure accurate measurement of other substances during analysis.
Each application utilizes the unique chemical properties of 3-Bromo-5-chloro-2-fluorophenol, demonstrating its versatility and importance across various fields of scientific research.
Ossila - 3-Bromo-5-fluorophenol Springer Open - A brief review of the biological potential of indole derivatives
Mechanism of Action
Target of Action
3-Bromo-5-chloro-2-fluorophenol is a phenol derivative that contains both bromide and fluoride functional groups Phenol derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .
Mode of Action
The three functional groups of 3-Bromo-5-chloro-2-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The fluoride substituent reacts with nucleophiles via nucleophilic aromatic substitution . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Phenol derivatives can influence various biochemical pathways depending on their specific functional groups and the targets they interact with .
Result of Action
It is known that phenol derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups and the targets they interact with .
Safety and Hazards
Future Directions
While specific future directions for 3-Bromo-5-chloro-2-fluorophenol are not mentioned in the search results, its unique reactivity suggests potential uses in the synthesis of various chemical compounds . It could serve as a valuable building block in the development of new materials and pharmaceuticals .
properties
IUPAC Name |
3-bromo-5-chloro-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKWKIGBWZJFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)

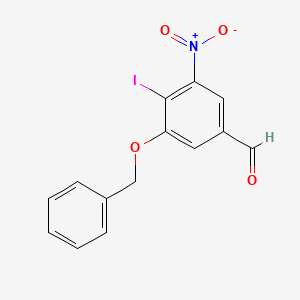
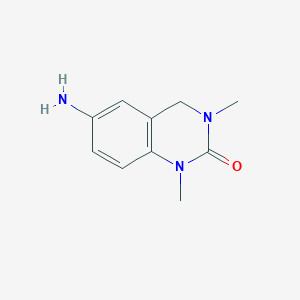
![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)
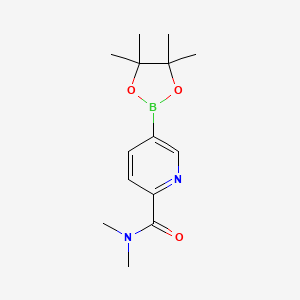
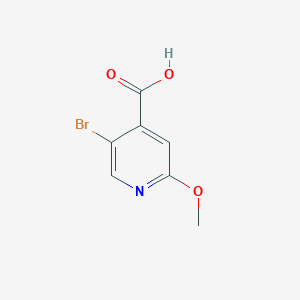
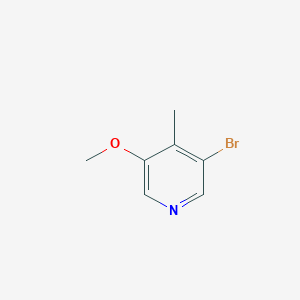
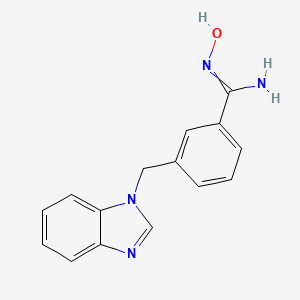
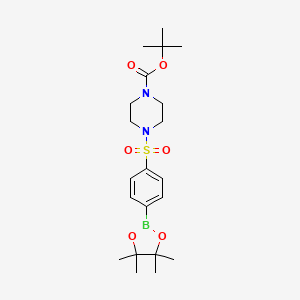
![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)
![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)

